Rhamnocitrin 3-apiosyl-(1->2)-glucoside

Description

General Context of Plant-Derived Flavonoids and Their Structural Diversity

Flavonoids represent a vast and diverse class of polyphenolic compounds synthesized by plants. nih.gov With over 6,000 identified structures, they are a significant component of the plant secondary metabolome. nih.gov These compounds are ubiquitous in the plant kingdom, found in various parts such as fruits, flowers, leaves, and stems, where they contribute to pigmentation, UV protection, and defense against pathogens and herbivores. nih.govmdpi.com

The fundamental structure of a flavonoid is a fifteen-carbon skeleton (C6-C3-C6), which consists of two benzene rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). nih.gov The immense structural diversity of flavonoids arises from variations in the hydroxylation pattern, degree of oxidation of the C ring, and the presence of substituents like methyl or alkyl groups. nih.govresearchgate.net This diversity allows for a wide spectrum of biochemical and physiological functions within the plant. mdpi.com

Chemical Classification and Structural Features of Flavonol Glycosides

Based on the structure of the heterocyclic C ring, flavonoids are broadly classified into several major subclasses, including flavonols, flavones, flavanones, isoflavones, flavan-3-ols, and anthocyanins. nih.govresearchgate.net Flavonols are a significant subclass characterized by the presence of a hydroxyl group at the C-3 position and a double bond between C-2 and C-3 of the C ring. mtoz-biolabs.com

In nature, flavonoids, including flavonols, often exist as glycosides, meaning they are attached to one or more sugar moieties. mtoz-biolabs.comcas.cz The sugar can be linked to the flavonoid aglycone (the non-sugar part) through an O-glycosidic or a C-glycosidic bond. wikipedia.org The type, number, and position of the sugar attachments contribute significantly to the structural diversity of flavonoid glycosides. researchgate.net Common sugars found in flavonoid glycosides include glucose, rhamnose, galactose, and xylose. researchgate.net

Significance of Glycosylation in Flavonoid Biochemistry

Glycosylation, the enzymatic attachment of sugars to the flavonoid aglycone, is a crucial modification in flavonoid biochemistry. cas.cz This process is typically the final step in their biosynthesis and is catalyzed by glycosyltransferases. cas.cz Glycosylation significantly impacts the physicochemical properties of flavonoids. It generally increases their water solubility and stability, which facilitates their transport and storage within the plant cell, often in the vacuole. mdpi.comnih.gov

Furthermore, glycosylation can modulate the biological activity of flavonoids. nih.gov While the aglycone is often considered the more biologically active form, glycosylation can serve as a protective mechanism, creating a "pro-drug" that releases the active aglycone after enzymatic hydrolysis in the gastrointestinal tract. nih.gov The specific sugar moiety and its linkage position can influence the bioavailability and specific biological activities of the flavonoid glycoside. nih.govacs.org For instance, the presence of rhamnose in some flavonoid glycosides appears to play a notable role in their solubility and bioavailability. nih.gov

Specific Focus on Rhamnocitrin (B192594) 3-apiosyl-(1->2)-glucoside within the Flavonoid Landscape

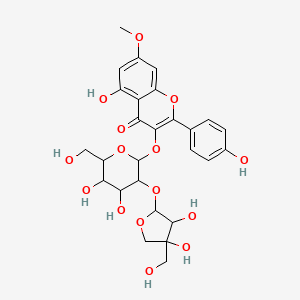

Rhamnocitrin 3-apiosyl-(1->2)-glucoside is a specific flavonol glycoside. abmole.com Its aglycone is rhamnocitrin, which is a methoxy derivative of kaempferol (B1673270). The glycosidic moiety is a disaccharide composed of apiose and glucose, linked to the 3-hydroxyl group of the rhamnocitrin backbone. The linkage is specifically an apiosyl-(1->2)-glucoside, indicating that the apiose sugar is attached to the second carbon of the glucose molecule, which is in turn attached to the rhamnocitrin.

This compound has been isolated from natural sources such as the seeds of Astragalus species, which belong to the leguminous plant family. abmole.com Its chemical formula is C27H30O15 and it has a molecular weight of 594.52 g/mol . abmole.com

Interactive Data Table: Properties of Rhamnocitrin 3-apiosyl-(1->2)-glucoside

| Property | Value | Source |

| CAS Number | 148031-68-9 | abmole.comchemfaces.comrealgenelabs.comchemfaces.comlabchem.com.my |

| Molecular Formula | C27H30O15 | abmole.comchemfaces.comrealgenelabs.comlabchem.com.my |

| Molecular Weight | 594.5 g/mol | realgenelabs.comlabchem.com.my |

| Physical Description | Powder | chemfaces.com |

| Purity | >=98% | chemfaces.comlabchem.com.my |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | chemfaces.comchemfaces.com |

| Storage | Recommended at 2-8°C, protected from air and light | chemfaces.comtheclinivex.com |

Overview of Current Research Gaps and the Academic Importance of Rhamnocitrin 3-apiosyl-(1->2)-glucoside Research

While there is a wealth of research on common flavonoids like quercetin (B1663063) and kaempferol, more complex and less abundant glycosides such as Rhamnocitrin 3-apiosyl-(1->2)-glucoside are less studied. A significant research gap exists in fully characterizing its biological activities. Although it is classified as a flavonol O-glycoside, specific in-vitro and in-vivo studies to elucidate its potential pharmacological effects are limited in the public domain. abmole.com

Further research is needed to understand its metabolic fate, bioavailability, and potential interactions with cellular targets. The academic importance of studying this compound lies in several areas. Firstly, it contributes to a deeper understanding of the vast chemical diversity of plant secondary metabolites. Secondly, investigating the structure-activity relationship of such complex glycosides can provide insights into how specific sugar moieties influence biological function. Finally, given that many plant-derived compounds have therapeutic potential, a thorough investigation of Rhamnocitrin 3-apiosyl-(1->2)-glucoside could uncover novel biological properties of academic and potentially practical interest.

Structure

2D Structure

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-37-13-6-14(31)17-15(7-13)39-21(11-2-4-12(30)5-3-11)22(19(17)33)41-25-23(20(34)18(32)16(8-28)40-25)42-26-24(35)27(36,9-29)10-38-26/h2-7,16,18,20,23-26,28-32,34-36H,8-10H2,1H3 |

InChI Key |

YNTOLJZMFPWELF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Rhamnocitrin 3 Apiosyl 1 >2 Glucoside

Identification of Plant Species Harboring Rhamnocitrin (B192594) 3-apiosyl-(1->2)-glucoside

Scientific literature has identified Rhamnocitrin 3-apiosyl-(1->2)-glucoside in a select number of plant species, primarily within the Fabaceae and Rhamnaceae families.

The occurrence of Rhamnocitrin 3-apiosyl-(1->2)-glucoside appears to be specific to certain genera within two prominent plant families:

Family: Fabaceae (Leguminosae) : This family, commonly known as the legume, pea, or bean family, is the third-largest family of flowering plants and is recognized for its rich diversity of flavonoids. The genus Astragalus is a significant source of this compound. The Fabaceae family is known to produce a wide array of flavonoids that play crucial roles in the plant's defense mechanisms and symbiotic relationships.

Family: Rhamnaceae : Commonly known as the buckthorn family, this family of flowering plants is also a source of various flavonoid compounds. The genus Rhamnus has been identified as containing Rhamnocitrin 3-apiosyl-(1->2)-glucoside.

Detailed phytochemical investigations have led to the isolation and identification of Rhamnocitrin 3-apiosyl-(1->2)-glucoside from the following plant sources:

Astragalus caprinus L. : This species, belonging to the Fabaceae family, is a documented source of the compound. It has been isolated from Astragali semen, which refers to the seeds of Astragalus plants medchemexpress.com.

Rhamnus cathartica L. : Commonly known as the common buckthorn, this species from the Rhamnaceae family has been reported to contain Rhamnocitrin 3-apiosyl-(1->2)-glucoside in its branches chemfaces.com.

The following interactive data table summarizes the reported plant sources for Rhamnocitrin 3-apiosyl-(1->2)-glucoside.

| Family | Genus | Species | Common Name | Plant Part |

| Fabaceae | Astragalus | Astragalus caprinus L. | - | Seeds (Astragali semen) |

| Rhamnaceae | Rhamnus | Rhamnus cathartica L. | Common Buckthorn | Branches |

Geographical and Ecological Distribution Patterns

The geographical and ecological distribution of Rhamnocitrin 3-apiosyl-(1->2)-glucoside is intrinsically linked to the distribution of its host plants.

The genus Astragalus is one of the largest genera of flowering plants, with species distributed across the temperate regions of the Northern Hemisphere, including Asia, Europe, and North America mdpi.com. The accumulation of bioactive compounds, including flavonoids, in Astragalus species can be influenced by geographical location and environmental conditions such as climate and soil composition nih.gov.

The genus Rhamnus is also widely distributed, with species found in temperate and subtropical regions of the Northern and Southern Hemispheres. Rhamnus cathartica, in particular, is native to Europe, northwest Africa, and western Asia, and has been introduced to North America, where it is considered an invasive species. These plants are adaptable to a variety of ecological conditions.

Localization of Rhamnocitrin 3-apiosyl-(1->2)-glucoside within Plant Tissues and Organs

The concentration and localization of Rhamnocitrin 3-apiosyl-(1->2)-glucoside can vary within different parts of the host plant.

Research has indicated the presence of this compound in specific tissues and organs:

Seeds : In the case of Astragalus species, Rhamnocitrin 3-apiosyl-(1->2)-glucoside has been isolated from the seeds (Astragali semen) medchemexpress.com. Flavonoids are known to be abundant in the seeds of various plants, where they can play a protective role.

Branches : For Rhamnus cathartica, the compound has been identified in the branches of the plant chemfaces.com.

In general, flavonoids are secondary metabolites that are not uniformly distributed throughout the plant. They often accumulate in specific cellular and tissue compartments. Histochemical studies on various plant species have shown that flavonoids can be localized in the epidermis, mesophyll, and vascular tissues. At the subcellular level, they are commonly found in the vacuoles, cell walls, and sometimes in the cytoplasm and chloroplasts. This specific localization is often related to their physiological functions, such as defense against pathogens and UV radiation, and signaling. While specific histochemical data for Rhamnocitrin 3-apiosyl-(1->2)-glucoside is not extensively available, the general principles of flavonoid localization provide a framework for understanding its distribution within the plant.

The following interactive data table provides a summary of the known localization of Rhamnocitrin 3-apiosyl-(1->2)-glucoside.

| Plant Species | Tissue/Organ |

| Astragalus caprinus L. | Seeds |

| Rhamnus cathartica L. | Branches |

Isolation and Purification Methodologies for Rhamnocitrin 3 Apiosyl 1 >2 Glucoside

Optimized Extraction Techniques from Plant Matrices

The initial and critical step in obtaining Rhamnocitrin (B192594) 3-apiosyl-(1->2)-glucoside is its extraction from the plant material. The choice of solvent and extraction conditions is paramount to maximize the yield and minimize the co-extraction of undesirable compounds.

Solvent Systems and Extraction Parameters

The polarity of Rhamnocitrin 3-apiosyl-(1->2)-glucoside, owing to its glycosidic nature, dictates the use of polar solvents for effective extraction. Generally, mixtures of alcohol and water are employed. nih.gov

A common approach involves the use of aqueous ethanol (B145695) or methanol. For instance, an 80% ethanol solution has been effectively used for extracting flavonoid glycosides from Astragali Complanati Semen. nih.gov The extraction is often carried out using methods that enhance efficiency, such as heat-reflux or sonication. oup.comnih.gov Key parameters that are optimized include the solvent-to-solid ratio, extraction temperature, and duration.

For example, a typical heat-reflux extraction might involve heating the plant material in the solvent mixture for several hours. oup.com The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

Table 1: General Parameters for Solvent Extraction of Flavonoid Glycosides

| Parameter | Typical Range/Value | Rationale |

| Solvent | 70-95% Ethanol or Methanol | Optimizes solubility of polar glycosides while minimizing extraction of highly non-polar compounds. |

| Solvent-to-Solid Ratio | 10:1 to 30:1 (v/w) | Ensures sufficient solvent to thoroughly wet the plant material and facilitate mass transfer. |

| Temperature | 50-80°C | Increases solvent efficiency and diffusion rates, but excessively high temperatures can degrade the compound. nih.gov |

| Extraction Time | 1-3 hours (per extraction) | Balances yield with potential for compound degradation over prolonged periods. |

| Number of Extractions | 2-3 cycles | Maximizes the recovery of the target compound from the plant matrix. |

Pre-treatment Strategies for Enhanced Yields

To improve the efficiency of the extraction process, several pre-treatment steps are typically undertaken. These strategies aim to increase the surface area of the plant material and disrupt cell walls, thereby enhancing solvent penetration and the release of intracellular contents.

Initially, the plant material, such as the branches of Rhamnus cathartica or the seeds of Astragalus species, is thoroughly dried to remove moisture. nih.govresearchgate.net This prevents the dilution of the extraction solvent and inhibits enzymatic degradation of the target compounds. Following drying, the material is ground into a fine powder. This size reduction significantly increases the surface area available for solvent contact, leading to a more efficient extraction process.

Chromatographic Separation Strategies for Isolation

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are employed to separate and purify Rhamnocitrin 3-apiosyl-(1->2)-glucoside.

Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Initial purification of the crude extract is often achieved through column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase.

Silica Gel Chromatography: The crude extract is often first subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents, starting with a non-polar solvent (like n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (such as ethyl acetate (B1210297) or methanol). This allows for the separation of compounds based on their polarity. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

Sephadex LH-20 Chromatography: For further purification, especially for separating flavonoid glycosides, Sephadex LH-20 is a commonly used stationary phase. chemfaces.com This is a size-exclusion chromatography method where separation is based on molecular size. It is particularly effective for removing smaller molecules and pigments. Methanol is a common eluent for this type of chromatography. chemfaces.com

Table 2: Typical Column Chromatography Systems for Flavonoid Glycoside Purification

| Stationary Phase | Mobile Phase System (Example) | Separation Principle |

| Silica Gel | Gradient of n-hexane-ethyl acetate, followed by ethyl acetate-methanol | Adsorption chromatography based on polarity. |

| Sephadex LH-20 | Isocratic Methanol or Methanol-Water mixtures | Size-exclusion chromatography and partitioning based on molecular size and polarity. |

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of Rhamnocitrin 3-apiosyl-(1->2)-glucoside. Reversed-phase HPLC is most commonly employed for flavonoids.

In a typical reversed-phase HPLC setup, a C18 column is used as the stationary phase. The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve optimal separation of the target compound from closely related impurities. The eluent is monitored by a UV detector, typically at a wavelength where flavonoids exhibit strong absorbance (around 254 nm or 340 nm).

Table 3: Illustrative HPLC Parameters for Flavonoid Glycoside Purification

| Parameter | Example Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Preparative Chromatography Techniques

For obtaining larger quantities of the pure compound, preparative chromatography is utilized. This involves using larger columns and higher flow rates than analytical HPLC.

Preparative HPLC (Prep-HPLC): This is a scaled-up version of analytical HPLC. researchgate.net Larger columns (e.g., 250 mm x 20 mm) are packed with the same stationary phase, and the sample is injected in larger volumes. The flow rate is increased, and fractions corresponding to the peak of Rhamnocitrin 3-apiosyl-(1->2)-glucoside are collected. These fractions are then concentrated to yield the purified compound.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is particularly useful for the preparative separation of natural products. researchgate.net It avoids the use of a solid support, which can lead to irreversible adsorption of the sample. A two-phase solvent system is used, and the separation is based on the differential partitioning of the compounds between the two liquid phases. For flavonoid glycosides, solvent systems such as n-hexane-ethyl acetate-methanol-water are often employed. nih.gov

Purity Assessment Methods for Isolated Rhamnocitrin 3-apiosyl-(1->2)-glucoside

The purity of the isolated Rhamnocitrin 3-apiosyl-(1->2)-glucoside is a critical parameter that is assessed using a combination of analytical techniques. These methods confirm the identity of the compound and quantify the presence of any residual impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. nih.gov The analysis is typically performed on an analytical scale using a C18 column. nih.gov The compound is detected by a UV detector, often at a wavelength of 254 nm, and its purity is determined by the relative peak area in the chromatogram. nih.gov Commercial suppliers of Rhamnocitrin 3-apiosyl-(1->2)-glucoside specify a purity of ≥98% as determined by this method. chemfaces.comrealgenelabs.com

In addition to HPLC, structural elucidation and identity confirmation are performed using spectroscopic methods. Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is used to confirm that the chemical structure of the isolated compound is consistent with that of Rhamnocitrin 3-apiosyl-(1->2)-glucoside. chemfaces.com Mass spectrometry is another vital technique for confirming the molecular weight of the compound. rsc.org

The combination of these analytical methods ensures a comprehensive assessment of the purity and confirms the chemical identity of the isolated Rhamnocitrin 3-apiosyl-(1->2)-glucoside.

Data Tables

Table 1: Summary of Purity Assessment Data for Rhamnocitrin 3-apiosyl-(1->2)-glucoside

| Analytical Method | Parameter | Typical Result | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity | ≥98% | chemfaces.comrealgenelabs.com |

| 1H-NMR | Identity Confirmation | Consistent with structure | chemfaces.com |

| Mass Spectrometry (MS) | Molecular Weight | 594.52 g/mol | abmole.com |

Structural Elucidation and Definitive Characterization of Rhamnocitrin 3 Apiosyl 1 >2 Glucoside

Spectroscopic Techniques for Comprehensive Structure Determination

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing the sugar units in flavonoid glycosides. In this technique, the parent molecule is first ionized, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This parent ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

For Rhamnocitrin (B192594) 3-apiosyl-(1->2)-glucoside, the O-glycosidic bonds are the most labile sites for fragmentation. nih.gov The fragmentation pattern characteristically involves the sequential loss of the sugar residues. The terminal sugar unit, apiose (a pentose, mass of 132 Da), is cleaved first. This is followed by the loss of the inner glucose unit (a hexose, mass of 162 Da). This sequential cleavage provides unambiguous evidence for the sequence of the sugar chain.

The expected fragmentation pathway in negative ion mode would be:

Parent Ion [M-H]⁻: m/z 593

Loss of terminal apiose: An ion at m/z 461 ([M-H-132]⁻), corresponding to the Rhamnocitrin 3-glucoside anion.

Loss of glucose: An ion at m/z 299 ([M-H-132-162]⁻), which represents the deprotonated rhamnocitrin aglycone. In some cases, a radical aglycone ion at m/z 300 may also be observed. nih.gov

This predictable fragmentation pattern confirms that the apiose is the terminal sugar and is linked to the glucose, which in turn is attached to the aglycone at the 3-position.

Table 1: Predicted MS/MS Fragmentation Data for Rhamnocitrin 3-apiosyl-(1->2)-glucoside

| Ion Description | Predicted m/z (Negative Mode) | Neutral Loss (Da) | Inferred Structure |

| [M-H]⁻ | 593 | - | Parent Molecule Anion |

| [M-H-Apiosyl]⁻ | 461 | 132 | Rhamnocitrin-3-glucoside |

| [M-H-Apiosyl-Glucosyl]⁻ | 299 | 132 + 162 | Rhamnocitrin Aglycone |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides crucial information about the flavonoid's chromophoric system, which consists of its conjugated aromatic rings. Flavonols typically exhibit two major absorption bands in their UV-Vis spectrum. mdpi.com

Band I , appearing in the 330–385 nm range, is associated with the cinnamoyl system (B-ring and C-ring). medwinpublishers.com

Band II , found between 250–280 nm, corresponds to the benzoyl system (A-ring). medwinpublishers.com

The position of these bands is sensitive to the oxygenation pattern and substitution. For Rhamnocitrin 3-apiosyl-(1->2)-glucoside, the aglycone is a flavonol. Glycosylation at the 3-hydroxyl group causes a hypsochromic shift (a shift to a shorter wavelength) of Band I compared to the free aglycone. medwinpublishers.com The expected UV spectrum for this compound would show Band I absorption at approximately 350 nm and Band II around 266 nm, which is characteristic of 3-O-substituted flavonols. researchgate.net The use of shift reagents like NaOMe, AlCl₃, and NaOAc could further confirm the locations of free hydroxyl groups on the aglycone, but the key diagnostic feature for this specific structure is the Band I position indicating a blocked 3-OH group.

Table 2: Typical UV-Vis Absorption Bands for Flavonols

| Flavonoid Type | Band I (nm) | Band II (nm) | Example |

| Flavonol (free 3-OH) | 350 - 385 | 250 - 280 | Quercetin (B1663063) |

| 3-O-substituted Flavonol | 330 - 360 | 250 - 280 | Rhamnocitrin 3-apiosyl-(1->2)-glucoside |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation at different frequencies. The IR spectrum of Rhamnocitrin 3-apiosyl-(1->2)-glucoside would display a combination of signals from the flavonoid core and the sugar moieties.

Key characteristic absorption bands would include:

A broad, strong band around 3400 cm⁻¹ due to the O-H stretching vibrations of the multiple hydroxyl groups on the flavonoid nucleus and the sugar units. researchgate.net

C-H stretching vibrations from the aromatic rings and aliphatic C-H in the sugars just below 3000 cm⁻¹ .

A sharp, strong absorption peak around 1655 cm⁻¹ , characteristic of the C=O (carbonyl) group of the γ-pyrone ring (C-ring).

Aromatic C=C stretching vibrations appearing in the region of 1605 cm⁻¹ and 1500 cm⁻¹ .

A complex series of strong bands in the fingerprint region, particularly between 1200 cm⁻¹ and 1000 cm⁻¹ , which are attributed to the C-O stretching of the ether linkages and the glycosidic bonds. researchgate.net

Table 3: Expected IR Absorption Frequencies for Rhamnocitrin 3-apiosyl-(1->2)-glucoside

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H stretch | Hydroxyl groups |

| 2950 - 2850 | C-H stretch | Aliphatic (sugars) |

| ~1655 | C=O stretch | γ-Pyrone carbonyl |

| 1610 - 1500 | C=C stretch | Aromatic rings |

| 1200 - 1000 | C-O stretch | Ethers, glycosidic bonds |

Chemical Hydrolysis and Derivatization for Aglycone and Sugar Moiety Identification

To definitively identify the individual components of the glycoside, chemical hydrolysis is employed. This standard procedure involves cleaving the glycosidic linkages, typically by heating the compound in the presence of a dilute acid, such as hydrochloric acid (HCl). frontiersin.orgresearchgate.net This process breaks the molecule down into its aglycone and constituent monosaccharides.

For Rhamnocitrin 3-apiosyl-(1->2)-glucoside, acid hydrolysis yields three distinct products:

The Aglycone: Rhamnocitrin

The Sugars: D-glucose and D-apiose

Following hydrolysis, the reaction mixture is partitioned. The less polar aglycone can be extracted with an organic solvent like ethyl acetate (B1210297) and identified by comparing its chromatographic (TLC, HPLC) and spectroscopic (UV, MS) data with an authentic standard of rhamnocitrin. nih.gov The water-soluble sugars remaining in the aqueous layer are identified by chromatographic comparison (e.g., TLC or GC after derivatization) with known sugar standards. nih.gov This confirms the identity of both the flavonoid core and the specific sugars attached to it.

Stereochemical Assignment of Glycosidic Linkages (1→2) and Sugar Configurations

While mass spectrometry and hydrolysis identify the components and their sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise stereochemistry. This includes the anomeric configuration (α or β) of each sugar and the exact point of attachment between them. The established structure is Rhamnocitrin 3-O-β-D-apiofuranosyl(1→2)-β-D-glucopyranoside. medchemexpress.comabmole.com

The determination of this stereochemistry involves:

Anomeric Configuration: The configuration of the anomeric protons (H-1 of each sugar) is determined from their coupling constants (J values) in the ¹H NMR spectrum. For the glucopyranoside unit, a large coupling constant (typically J > 7 Hz) for the anomeric proton signal is indicative of a trans-diaxial relationship with H-2, confirming a β-configuration. mdpi.com The configuration of the apiose linkage is also determined through similar NMR analysis.

Glycosidic Linkage Position (1→2): The (1→2) linkage between the apiose and glucose units is established using two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC). An HMBC experiment would show a correlation between the anomeric proton of the terminal apiose (H-1''') and the C-2'' carbon of the glucose unit, providing conclusive evidence of the 1→2 linkage.

Absolute Sugar Configuration (D/L): The D or L configuration of the sugars is typically confirmed by comparing the gas chromatography retention times of their derivatized (e.g., trimethylsilylated) hydrolysates with those of authentic D- and L-sugar standards. For this compound, the sugars have been identified as D-glucose and D-apiose.

Biosynthesis and Enzymology of Rhamnocitrin 3 Apiosyl 1 >2 Glucoside

Precursor Pathways: The Phenylpropanoid and Flavonoid Biosynthetic Routes

The journey to synthesizing the rhamnocitrin (B192594) aglycone begins with the amino acid phenylalanine, a product of the shikimate pathway. nih.gov Phenylalanine serves as the entry point into the general phenylpropanoid pathway, a foundational metabolic route for thousands of plant secondary metabolites. nih.gov This initial sequence involves three key enzymatic steps:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the first committed step, deaminating phenylalanine to form trans-cinnamic acid. PAL is a critical regulatory point, channeling carbon from primary metabolism into the vast network of secondary phenylpropanoid compounds. nih.govmdpi.com

Cinnamic acid 4-hydroxylase (C4H) : A cytochrome P450 enzyme, C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid. This is the first oxidation reaction in the pathway. nih.gov

4-coumarate: CoA ligase (4CL) : This enzyme activates p-coumaric acid by adding a coenzyme A (CoA) thioester, forming p-coumaroyl-CoA. nih.govmdpi.com

With the formation of p-coumaroyl-CoA, the pathway transitions to flavonoid-specific biosynthesis. Here, a series of enzymes constructs the characteristic C6-C3-C6 flavonoid skeleton:

Chalcone (B49325) synthase (CHS) : As a pivotal enzyme, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com

Chalcone isomerase (CHI) : This enzyme facilitates the stereospecific cyclization of the chalcone into a flavanone, typically naringenin. frontiersin.org

Flavanone 3-hydroxylase (F3H) : F3H introduces a hydroxyl group at the C-3 position of the flavanone, converting naringenin into dihydrokaempferol (B1209521), a dihydroflavonol. nih.gov Dihydroflavonols are key intermediates, standing at a branch point that can lead to flavonols, anthocyanins, or proanthocyanidins. nih.govmdpi.com

Flavonol synthase (FLS) : FLS catalyzes the desaturation of the C2-C3 bond in dihydrokaempferol to form the flavonol kaempferol (B1673270). nih.gov

O-methyltransferase (OMT) : To form the final aglycone, rhamnocitrin, a specific O-methyltransferase catalyzes the methylation of the 7-hydroxyl group of kaempferol.

Table 1: Key Enzymes in the Biosynthesis of the Rhamnocitrin Aglycone

| Enzyme | Abbreviation | Function | Pathway |

| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic acid | General Phenylpropanoid |

| Cinnamic acid 4-hydroxylase | C4H | Converts Cinnamic acid to p-Coumaric acid | General Phenylpropanoid |

| 4-coumarate: CoA ligase | 4CL | Converts p-Coumaric acid to p-Coumaroyl-CoA | General Phenylpropanoid |

| Chalcone synthase | CHS | Synthesizes Naringenin chalcone | Flavonoid Biosynthesis |

| Chalcone isomerase | CHI | Converts Naringenin chalcone to Naringenin | Flavonoid Biosynthesis |

| Flavanone 3-hydroxylase | F3H | Converts Naringenin to Dihydrokaempferol | Flavonoid Biosynthesis |

| Flavonol synthase | FLS | Converts Dihydrokaempferol to Kaempferol | Flavonoid Biosynthesis |

| O-methyltransferase | OMT | Converts Kaempferol to Rhamnocitrin | Flavonoid Biosynthesis |

Glycosyltransferase-Mediated Biosynthesis

Glycosylation is a critical final modification that enhances the solubility, stability, and bioactivity of flavonoids. oup.com The formation of Rhamnocitrin 3-apiosyl-(1->2)-glucoside from the rhamnocitrin aglycone is achieved through a sequential glycosylation process mediated by two distinct UDP-Glycosyltransferases (UGTs). This process involves the stepwise addition of a glucose molecule followed by an apiose molecule. nii.ac.jpmdpi.com

The biosynthesis of the target compound requires the coordinated action of two specific UGTs:

Flavonol 3-O-glucosyltransferase (F3GT): The first step is the attachment of a glucose moiety to the 3-hydroxyl group of the rhamnocitrin aglycone. This reaction is catalyzed by a UGT that uses UDP-glucose as the activated sugar donor. Enzymes with this function have been identified in numerous plants and are often classified within UGT families such as UGT73, UGT78, and UGT88. mdpi.comnih.gov For instance, UGT78D2 from Arabidopsis thaliana is a well-characterized flavonoid 3-O-glucosyltransferase. researchgate.net

Flavonoid 7-O-glucoside (1→2) apiosyltransferase (ApiT): Following glucosylation, a second, highly specific UGT catalyzes the transfer of apiose from UDP-apiose to the 2-hydroxyl position of the previously attached glucose. This creates the characteristic apiosyl-(1→2)-glucoside linkage. nii.ac.jp Such enzymes, known as glycoside-specific glycosyltransferases (GGTs), are less common but have been identified. For example, the biosynthesis of apiin (B1667559), a structurally similar compound, involves a specific apiosyltransferase that acts on a flavonoid 7-O-glucoside. mdpi.com Recently, an apiosyltransferase named GuApiGT was identified from Glycyrrhiza uralensis that efficiently catalyzes the 2″-O-apiosylation of flavonoid glycosides with strict selectivity for UDP-apiose, providing a direct enzymatic model for this reaction. researchgate.net

Table 2: UDP-Glycosyltransferases in Rhamnocitrin 3-apiosyl-(1->2)-glucoside Biosynthesis

| Enzyme Type | Abbreviation | Function | Sugar Donor | Acceptor Substrate | Product |

| Flavonol 3-O-glucosyltransferase | F3GT | Adds glucose to the 3-OH position | UDP-glucose | Rhamnocitrin | Rhamnocitrin 3-O-glucoside |

| Flavonoid glucoside 2"-O-apiosyltransferase | ApiT | Adds apiose to the 2-OH of glucose | UDP-apiose | Rhamnocitrin 3-O-glucoside | Rhamnocitrin 3-apiosyl-(1->2)-glucoside |

Plant UGTs catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose or UDP-apiose, to a specific hydroxyl group on an acceptor molecule. oup.com This reaction typically proceeds with an inversion of the anomeric configuration, meaning the α-linked sugar of the UDP-donor is transferred to form a β-glycosidic bond on the product. nih.gov

The remarkable regioselectivity of UGTs—their ability to target a specific hydroxyl group among several available on the flavonoid scaffold—is determined by the precise architecture of the enzyme's active site. researchgate.net The N-terminal region of the UGT protein is primarily responsible for recognizing and binding the acceptor molecule (the flavonoid), while a conserved 44-amino acid sequence near the C-terminus, known as the Plant Secondary Product Glycosyltransferase (PSPG) motif, is crucial for binding the UDP-sugar donor. oup.commdpi.commdpi.com The precise interaction between the acceptor and the amino acid residues in the catalytic pocket positions a specific hydroxyl group for nucleophilic attack on the anomeric carbon of the UDP-sugar, ensuring that glycosylation occurs at the correct position (e.g., the 3-OH of the aglycone or the 2"-OH of the attached glucose). nih.govnih.gov

UGTs are encoded by a large and diverse multigene family in plants. nih.govmdpi.com For example, 212 putative UGT genes have been identified in the soybean genome (Glycine max) and 172 in Rubus chingii. oup.commdpi.comoup.com These genes are distributed across different chromosomes and often show tissue-specific or developmentally regulated expression patterns. oup.comresearchgate.net

The identification of UGT genes often relies on genome-wide searches for sequences containing the conserved PSPG motif. oup.com Based on amino acid sequence similarity, plant UGTs are classified into phylogenetic groups. This classification often correlates with their function; for example, UGTs involved in flavonoid biosynthesis frequently fall into specific groups like UGT71-75, UGT78, UGT88, and UGT91. mdpi.comacs.org The sequential glycosylation required for Rhamnocitrin 3-apiosyl-(1->2)-glucoside likely involves a glucosyltransferase from a family like UGT78, followed by an apiosyltransferase, which are often found in families like UGT94. mdpi.com Functional characterization of candidate genes, typically through expression in a heterologous host like E. coli or yeast and subsequent enzymatic assays, is necessary to confirm their precise role in the biosynthetic pathway. nih.govresearchgate.net

Metabolic Flux and Regulation within the Biosynthetic Network

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes, from PAL in the entry pathway to the terminal UGTs, is often coordinately regulated. This is frequently controlled by a ternary protein complex known as the MBW complex, consisting of MYB and bHLH transcription factors and a WD40 repeat protein. nih.govresearchgate.net These complexes bind to promoter regions of the structural genes, activating their transcription in response to developmental cues and environmental signals. nih.gov

Metabolic Flux and Branch Points: The flavonoid pathway is one of several branches originating from the general phenylpropanoid pathway. It competes for the common precursor, p-coumaroyl-CoA, with other major pathways like those leading to lignins and stilbenes. nih.gov Within the flavonoid pathway itself, dihydroflavonols represent a critical branch point, with FLS competing with other enzymes like dihydroflavonol 4-reductase (DFR) for the same substrate, thereby controlling the flux towards either flavonols or anthocyanins. nih.govmdpi.com

Feedback Inhibition: The pathway is also subject to regulation by metabolic feedback. An accumulation of downstream products, such as flavonol aglycones, can lead to the repression of earlier biosynthetic genes, including PAL. researchgate.net This feedback loop helps maintain cellular homeostasis by preventing the over-accumulation of secondary metabolites.

Environmental Influence: The biosynthesis of flavonoids is highly responsive to external environmental factors. Light, particularly UV radiation, temperature, and nutrient availability can significantly impact the expression levels of biosynthetic genes and, consequently, the metabolic flux towards flavonoid production. frontiersin.orgnih.gov Stress conditions, such as wounding or pathogen attack, are also potent inducers of the pathway as many flavonoids play a role in plant defense. mdpi.com

Mechanisms of Biological Activity of Rhamnocitrin 3 Apiosyl 1 >2 Glucoside

Mechanisms of Antioxidant Activity

The antioxidant effects of flavonoids are a cornerstone of their therapeutic potential, contributing to the protection of cells from damage induced by oxidative stress. These mechanisms are multifaceted, involving the direct neutralization of reactive oxygen species (ROS), the enhancement of the body's endogenous antioxidant defenses, and the chelation of metal ions that catalyze oxidative reactions.

Flavonoids are well-established as potent antioxidants due to their ability to directly scavenge a wide variety of free radicals. nih.gov The antioxidant capacity of extracts from various Astragalus species, which contain these flavonoids, has been shown to correlate highly with their total phenolic content, suggesting that these compounds are the primary agents responsible for free radical scavenging. nih.govphcogrev.comresearchgate.net

Beyond directly neutralizing radicals, flavonoids can exert antioxidant effects by modulating the activity and expression of the body's own antioxidant enzymes. This indirect antioxidant mechanism is a critical component of their protective effects. nih.gov Flavonoids can influence key cellular signaling pathways, such as the Nrf2 pathway, which regulates the production of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

While specific studies detailing the effect of Rhamnocitrin (B192594) 3-apiosyl-(1->2)-glucoside on these enzyme systems have not been identified, the general activity of flavonoids suggests a potential role. Extracts from Astragalus species, known sources of rhamnocitrin glycosides, have demonstrated protective effects against oxidative damage in various models, which is often mediated by the enhancement of these endogenous antioxidant defenses. researchgate.netnih.gov

A crucial mechanism behind the antioxidant activity of many flavonoids is their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). jst.go.jp These metals can participate in the Fenton reaction, a chemical process that generates highly destructive hydroxyl radicals. By binding to these metal ions, flavonoids can prevent them from catalyzing these damaging oxidative reactions. jst.go.jp

The capacity for metal chelation is determined by the specific arrangement of hydroxyl and carbonyl groups on the flavonoid's core structure. jst.go.jp Flavonols like quercetin (B1663063) are known to be effective iron chelators. nih.gov Although research has not specifically focused on the metal-chelating properties of Rhamnocitrin 3-apiosyl-(1->2)-glucoside, its rhamnocitrin (a kaempferol (B1673270) derivative) backbone suggests it likely possesses this ability. The glycosylation pattern may influence the efficiency of this chelation, but the underlying capability is an established characteristic of the flavonol structural class.

Interactive Table: Summary of Antioxidant Mechanisms of Flavonoids

| Antioxidant Mechanism | Description | Observed in Related Compounds/Extracts | References |

|---|---|---|---|

| Direct Radical Scavenging | Neutralization of free radicals (e.g., DPPH, ABTS) through hydrogen or electron donation. | Quercetin glycosides, Astragalus extracts | phcogrev.comresearchgate.netmdpi.com |

| Modulation of Endogenous Enzymes | Upregulation of protective enzymes like SOD, CAT, and GPx, often via the Nrf2 pathway. | Astragalus extracts | researchgate.netnih.gov |

| Metal Ion Chelation | Binding of transition metal ions (e.g., Fe2+, Fe3+) to prevent their participation in radical-forming reactions. | Quercetin, Myricetin, Rutin (B1680289) | jst.go.jpnih.gov |

Molecular Mechanisms of Anti-inflammatory Action

Inflammation is a complex biological response, and its chronic dysregulation is linked to numerous diseases. Flavonoids have been extensively studied for their anti-inflammatory properties, which they exert by targeting various components of the inflammatory cascade.

A primary anti-inflammatory strategy of flavonoids involves the inhibition of key enzymes and mediators that promote inflammation. researchgate.net This includes enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce pro-inflammatory molecules such as prostaglandins (B1171923) and nitric oxide (NO), respectively. nih.gov

Direct evidence for Rhamnocitrin 3-apiosyl-(1->2)-glucoside is not available, but studies on structurally similar compounds are informative. For example, isorhamnetin (B1672294) glycosides, which share a similar flavonoid core, have been shown to modulate the inflammatory response by suppressing COX-2 activity and reducing the production of NO. nih.gov Likewise, other rhamnocitrin glycosides isolated from Oxytropis chiliophylla have demonstrated anti-inflammatory activity. pku.edu.cn The general class of flavonoid glycosides is known to be capable of inhibiting these pro-inflammatory pathways, thereby reducing the production of inflammatory cytokines like IL-6 and TNF-α. nih.govnih.gov

The anti-inflammatory effects of flavonoids are also mediated by their interference with intracellular signaling pathways that orchestrate the inflammatory response.

TGF-β1/Smads Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway, which involves Smad proteins as intracellular mediators, is a critical regulator of cellular processes, including inflammation and fibrosis. There is indirect evidence suggesting that rhamnocitrin, the aglycone of the compound , may interact with this pathway. A molecular docking study predicted that rhamnocitrin has a high binding affinity for TGF-β, and an extract from Nervilia fordii containing rhamnocitrin was found to inhibit the TGF-β/Smad signaling pathway. researchgate.net Furthermore, extracts from Astragali Radix, a source of various flavonoid glycosides, have been associated with the regulation of the TGF-β/Smad pathway. researchgate.net

SOCE/NFATc3 Pathway: The Store-Operated Calcium Entry (SOCE) and the subsequent activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway are crucial for immune cell function and inflammation. At present, there is no available scientific literature directly linking Rhamnocitrin 3-apiosyl-(1->2)-glucoside to the SOCE/NFATc3 signaling pathway.

Interactive Table: Summary of Anti-inflammatory Mechanisms

| Anti-inflammatory Mechanism | Key Targets | Observed Effect | Observed in Related Compounds/Extracts | References |

|---|---|---|---|---|

| Inhibition of Pro-inflammatory Enzymes | COX-2, iNOS | Suppression of enzyme activity/expression, leading to reduced production of prostaglandins and nitric oxide. | Isorhamnetin glycosides, Quercetin glycosides | nih.govnih.gov |

| Inhibition of Pro-inflammatory Cytokines | IL-6, TNF-α | Reduced production of key inflammatory signaling molecules. | Isorhamnetin glycosides | nih.gov |

| Interference with Signaling Pathways | TGF-β1/Smads | Inhibition of the pathway, potentially reducing inflammation and fibrosis. | Rhamnocitrin (aglycone), Nervilia fordii extract, Astragali Radix extract | researchgate.netresearchgate.net |

Mechanisms of Neuroprotective Effects

Flavonoids are recognized for their potential to protect nerve cells from damage. nih.gov Research into rhamnocitrin and structurally similar flavonoids reveals specific mechanisms that contribute to neuronal health and resilience against stress and injury.

Nerve cell death resulting from oxidative stress is a factor in various neurological conditions, including stroke and neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Flavonoids, as a class, can protect neuronal cells from such damage through several distinct mechanisms. Studies on the hippocampal cell line HT-22, a model for oxidative stress, show that flavonoids can mitigate glutamate-induced toxicity, which depletes intracellular glutathione (GSH), leading to an accumulation of reactive oxygen species (ROS) and eventual cell death. nih.gov

The protective actions of flavonoids in this context are multifaceted and include:

Increasing intracellular levels of the antioxidant glutathione (GSH). nih.gov

Directly reducing levels of reactive oxygen species (ROS). nih.gov

Preventing the influx of calcium ions (Ca2+), even when ROS levels are high. nih.gov

Specifically, research on kaempferol derivatives, which are structurally related to rhamnocitrin, demonstrates neuroprotective activity in SH-SY5Y neuroblastoma cells. These compounds have been shown to offer protection against cell damage induced by agents like hydrogen peroxide (H₂O₂) and the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov This neuroprotective effect is associated with the activation of the PI3K/Akt signaling pathway, a crucial pathway for cell survival and growth, as its inhibition was found to abolish the protective effects of the flavonoids. nih.gov

Excessive release of the excitatory neurotransmitter glutamate (B1630785) can lead to excitotoxicity, a process that damages and kills nerve cells and is implicated in various neurological disorders. The inhibition of this release is a key target for neuroprotection. nih.gov

Research on kaempferol 3-rhamnoside, a compound structurally similar to rhamnocitrin glycosides, has shown that it can directly modulate neurotransmitter release. In rat cerebrocortical nerve terminals, it was found to inhibit the release of glutamate in a concentration-dependent manner. nih.gov The mechanism for this inhibition involves the suppression of P/Q-type voltage-gated calcium channels. By blocking these channels, the influx of calcium ions that triggers vesicle fusion and glutamate release is reduced. nih.gov Furthermore, this inhibitory action is linked to the suppression of the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) pathway, a key modulator of the machinery involved in neurotransmitter exocytosis. nih.gov

Research Findings on Neuroprotective Mechanisms

| Compound/Class | Model System | Observed Effect | Underlying Mechanism | Source |

|---|---|---|---|---|

| Flavonoids (General) | Mouse Hippocampal Cells (HT-22) | Protection from glutamate-induced oxidative stress. | Increased intracellular GSH, lowered ROS levels, and prevention of Ca²+ influx. | nih.gov |

| Kaempferitrin (Kaempferol 3,7-di-O-α-rhamnoside) | Human Neuroblastoma Cells (SH-SY5Y) | Neuroprotection against H₂O₂- and 6-OHDA-induced damage. | Activation of the PI3-K/Akt signaling pathway. | nih.gov |

| Kaempferol 3-rhamnoside | Rat Cerebrocortical Nerve Terminals | Inhibition of 4-aminopyridine-evoked glutamate release. | Suppression of P/Q-type Ca²+ channels and the CaMKII pathway. | nih.gov |

Antimicrobial Mechanisms

The aglycone rhamnocitrin has demonstrated a range of pharmacological properties, including antiviral and antibacterial activities. nih.gov

Rhamnocitrin has been investigated for its antiviral effects, particularly against the influenza A virus (H3N2). nih.govnih.gov Studies have shown that it exhibits antiviral and anti-apoptotic effects in infected MDCK and A549 cells. nih.govresearchgate.net The primary mechanism identified is the inhibition of the cGAS/STING signaling pathway. nih.govnih.gov

The cGAS/STING pathway is a component of the innate immune system that detects viral DNA and triggers an immune response, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines. nih.govnih.gov While essential for fighting infection, overactivation of this pathway can lead to excessive inflammation and tissue damage. Molecular docking and subsequent in-vitro assays confirmed that rhamnocitrin binds effectively to the cGAS and STING proteins, forming a stable complex. nih.govnih.govresearchgate.net This binding inhibits the pathway, leading to a reduction in the production of type I IFN and pro-inflammatory cytokines, thereby mitigating the virus-induced inflammatory damage. nih.govnih.gov Furthermore, rhamnocitrin was shown to effectively inhibit the replication and proliferation of the influenza A virus. researchgate.net

While detailed mechanistic studies on the antibacterial action of Rhamnocitrin 3-apiosyl-(1->2)-glucoside are limited, research on its aglycone and related flavonoids provides insight into potential mechanisms. Rhamnocitrin is reported to possess antibacterial properties. nih.gov

Studies on rhamnetin, a closely related flavonoid, demonstrate potent antibacterial and anti-inflammatory activity in models of sepsis induced by carbapenem-resistant Acinetobacter baumannii. mdpi.com Rhamnetin was found to inhibit bacterial growth in vivo and significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with both pathogenic bacteria and their components (LPS). mdpi.com This suggests a dual action of direct antibacterial effects and modulation of the host's inflammatory response. The anti-inflammatory mechanism involves inhibiting cytokine production, which can alleviate the systemic damage caused by severe bacterial infections. mdpi.com

Research Findings on Antimicrobial Mechanisms

| Compound | Target Organism/Cell Line | Observed Effect | Underlying Mechanism | Source |

|---|---|---|---|---|

| Rhamnocitrin | Influenza A Virus (H3N2) in MDCK & A549 cells | Antiviral and anti-apoptotic effects; reduced production of inflammatory cytokines. | Inhibition of the cGAS/STING signaling pathway through direct binding to cGAS and STING proteins. | nih.govnih.govresearchgate.net |

| Rhamnetin | Carbapenem-resistant Acinetobacter baumannii (in vivo/in vitro) | Inhibited bacterial growth; reduced secretion of TNF-α and IL-6. | Direct antibacterial activity and anti-inflammatory effects by inhibiting cytokine production. | mdpi.com |

Other Mechanistic Investigations (e.g., anti-atherogenic, anti-fibrosis, anti-cancer mechanisms)

Atherosclerosis is a chronic inflammatory disease of the arteries and a primary cause of cardiovascular disease. nih.govsemanticscholar.org The mechanisms involve lipid deposition, inflammation, and the formation of foam cells. semanticscholar.org The aglycone rhamnocitrin has been shown to possess anti-atherogenic properties through multiple actions. nih.gov

Key anti-atherogenic mechanisms of rhamnocitrin include:

Antioxidant Activity: Rhamnocitrin acts as a scavenger of free radicals and inhibits the copper-induced oxidation of low-density lipoprotein (LDL). nih.gov Preventing the formation of oxidized LDL (oxLDL) is a critical step in slowing the progression of atherosclerosis.

Inhibition of Foam Cell Formation: Macrophages that take up excessive amounts of oxLDL transform into foam cells, a hallmark of atherosclerotic lesions. Rhamnocitrin significantly reduces the expression of the scavenger receptor CD36 on the surface of macrophages. nih.gov By down-regulating CD36 at both the mRNA and protein levels, rhamnocitrin suppresses the uptake of oxLDL by these immune cells, thereby inhibiting foam cell formation. nih.gov

Rhamnocitrin has been reported to have anti-fibrosis pharmacological properties. nih.gov However, detailed mechanistic studies describing the specific pathways involved were not available in the consulted research.

Flavonoids are known to exhibit anti-cancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), arresting the cell cycle, and modulating signaling pathways involved in cancer progression. researchgate.net

Research on flavonoids isolated from Astragalus complanatus, a plant source for rhamnocitrin glycosides, demonstrated anti-cancer activity against human liver cancer cell lines (SMMC-7721 and HepG2). nih.gov The observed mechanisms included:

Induction of Apoptosis: The flavonoids increased the expression of the pro-apoptotic protein Bax and activated caspase-3 and caspase-8, key executioner enzymes in the apoptotic cascade. nih.gov

Cell Cycle Arrest: The compounds caused cell cycle arrest at the G0/G1 and S phases. This was achieved by down-regulating the expression of cyclin-dependent kinases (CDK1, CDK4) and cyclins (Cyclin B1, Cyclin D1) while increasing the expression of cell cycle inhibitors p21 and p27. nih.gov

More broadly, flavonoids can modulate key cancer-related signaling pathways such as PI3K/Akt/mTOR and NF-κB, and inhibit angiogenesis and tumor invasiveness. researchgate.netnih.gov

Synthetic Approaches and Chemoenzymatic Synthesis of Rhamnocitrin 3 Apiosyl 1 >2 Glucoside

Total Chemical Synthesis Strategies

Regioselective Glycosylation Methods for Complex Flavonol Glycosides

A primary challenge in the synthesis of flavonoid glycosides is the selective glycosylation of one specific hydroxyl group among several of similar reactivity. researchgate.net The rhamnocitrin (B192594) aglycone possesses multiple hydroxyl groups, making regioselectivity a critical consideration. In flavonoids, the reactivity of the hydroxyl groups generally follows the order 7-OH > 4'-OH > 5-OH. researchgate.net This inherent reactivity has been exploited in regioselective synthesis.

One common strategy involves the use of protecting groups to block all but the desired hydroxyl group for glycosylation. For instance, the synthesis of flavonoid 7-O-glycosides has been achieved through the peracylation of the flavonoid, followed by the regioselective removal of the more labile 7-O-acyl group. researchgate.net The liberated 7-hydroxyl group can then be glycosylated, followed by deprotection of the remaining acyl groups to yield the final product. researchgate.net

Alternatively, methods that leverage the intrinsic reactivity differences of the hydroxyl groups without the need for extensive protection-deprotection sequences are highly desirable. Catalyst-controlled regioselective alkylation of diol motifs in carbohydrates using borinic acid precatalysts has been demonstrated, offering a more streamlined approach. nih.gov Such strategies could potentially be adapted for the regioselective glycosylation of the rhamnocitrin aglycone.

Synthesis of the Rhamnocitrin Aglycone

The rhamnocitrin aglycone, 7-O-methylkaempferol, is the foundational scaffold for the target glycoside. nih.gov Its synthesis can be accomplished through established methods for flavone (B191248) and flavonol construction. A common route involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. frontiersin.org Subsequent oxidative cyclization of the chalcone, often mediated by iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO), yields the flavone core. frontiersin.org For the synthesis of rhamnocitrin, this would involve the condensation of a suitably protected 2,4-dihydroxy-6-methoxyacetophenone with 4-hydroxybenzaldehyde, followed by cyclization and deprotection.

| Starting Materials | Key Intermediates | Final Aglycone |

| 2,4-Dihydroxy-6-methoxyacetophenone | Chalcone derivative | Rhamnocitrin |

| 4-Hydroxybenzaldehyde |

Stereoselective Construction of the Apiosyl-(1->2)-glucoside Disaccharide

The stereoselective formation of the β-(1->2) glycosidic linkage between apiose and glucose represents a significant synthetic hurdle. Apiose, a branched-chain pentose, adds another layer of complexity to the synthesis. oup.com The construction of such disaccharides typically involves the preparation of a suitably protected glycosyl donor and a glycosyl acceptor.

General strategies for stereoselective glycosylation often rely on the nature of the protecting group at the C-2 position of the glycosyl donor. oup.com A participating group, such as an acetyl or benzoyl group, can direct the formation of a 1,2-trans glycosidic linkage. For the synthesis of the apiosyl-(1->2)-glucoside, a protected glucose unit with a free hydroxyl group at the C-2 position would serve as the acceptor. This would then be reacted with an activated apiosyl donor. The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions, including the promoter and solvent used. nih.gov While specific methods for the chemical synthesis of the apiosyl-(1->2)-glucoside linkage are not extensively detailed in the literature, general principles of oligosaccharide synthesis would be applied. researchgate.net

Enzymatic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods offer powerful alternatives to total chemical synthesis, often providing high regioselectivity and stereoselectivity under mild reaction conditions. nih.gov These approaches utilize enzymes, such as glycosyltransferases, to catalyze specific glycosylation steps.

Utilizing Glycosyltransferases for Specific Glycosidic Linkages

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, typically a nucleotide sugar, to an acceptor molecule. nih.gov In plants, the biosynthesis of complex flavonoid glycosides is carried out by a series of GTs with specific regioselectivities and substrate specificities. nih.gov For the synthesis of Rhamnocitrin 3-apiosyl-(1->2)-glucoside, two distinct GT activities would be required: a glucosyltransferase to attach glucose to the 3-OH of rhamnocitrin, and an apiosyltransferase to link apiose to the 2-position of the glucose moiety.

Studies on the biosynthesis of apiin (B1667559) (apigenin-7-O-apiosyl-(1->2)-glucoside) in celery and parsley have led to the identification of the responsible glucosyltransferases and apiosyltransferases. nih.govnih.govnih.gov These enzymes could potentially be harnessed for the synthesis of the target rhamnocitrin glycoside, given their ability to form the required apiosyl-(1->2)-glucoside linkage. The substrate promiscuity of some GTs may allow them to accept rhamnocitrin as a substrate.

| Enzyme | Function | Natural Substrate | Potential Application |

| Glucosyltransferase (e.g., PcGlcT) | Transfers glucose to a flavonoid | Apigenin | Glucosylation of rhamnocitrin at the 3-OH position |

| Apiosyltransferase (e.g., AgApiT, PcApiT) | Transfers apiose to a flavonoid glucoside | Apigenin 7-O-glucoside | Formation of the apiosyl-(1->2)-glucoside linkage on rhamnocitrin 3-glucoside |

Development of Biocatalytic Systems for Rhamnocitrin 3-apiosyl-(1->2)-glucoside Production

The development of whole-cell biocatalytic systems, often using engineered microorganisms like Escherichia coli or Corynebacterium glutamicum, provides a promising avenue for the production of flavonoid glycosides. mdpi.com These systems can be engineered to express the necessary glycosyltransferases and the biosynthetic pathways for the required nucleotide sugars, thus circumventing the need for expensive, purified enzymes and sugar donors. mdpi.com

For the production of Rhamnocitrin 3-apiosyl-(1->2)-glucoside, a microbial host could be engineered to:

Express a flavonoid 3-O-glucosyltransferase to convert exogenously supplied rhamnocitrin to rhamnocitrin 3-glucoside.

Express an apiosyltransferase capable of transferring apiose to the 2-position of the glucose moiety of rhamnocitrin 3-glucoside.

Potentially, express the biosynthetic pathway for UDP-apiose, the activated apiose donor, to ensure a sufficient supply for the apiosylation step. nih.gov

This biocatalytic approach offers a more sustainable and potentially scalable method for the synthesis of complex flavonoid glycosides like Rhamnocitrin 3-apiosyl-(1->2)-glucoside.

Metabolic Engineering and Biotechnological Production of Rhamnocitrin 3 Apiosyl 1 >2 Glucoside

Engineered Microbial Systems for Flavonoid Glycoside Production (e.g., Escherichia coli, Saccharomyces cerevisiae)

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are well-established platforms for the production of a wide range of natural products, including flavonoids and their glycosides. biotechrep.irnih.gov Their fast growth rates, well-characterized genetics, and amenability to process optimization make them ideal candidates for the heterologous production of Rhamnocitrin (B192594) 3-apiosyl-(1->2)-glucoside.

Heterologous Expression of Biosynthetic Genes

The production of Rhamnocitrin 3-apiosyl-(1->2)-glucoside in a microbial host necessitates the introduction of the specific biosynthetic genes required for its synthesis from a readily available precursor. For de novo production from simple carbon sources like glucose, the entire flavonoid biosynthetic pathway leading to kaempferol (B1673270) would need to be established. nih.gov This includes genes encoding phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavonol synthase (FLS). nih.gov

To convert kaempferol to the target compound, the following specific enzymes would need to be heterologously expressed:

Flavonoid 7-O-methyltransferase (FOMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of kaempferol to produce rhamnocitrin. Several FOMTs with activity on the 7-position of flavonoids have been identified from various plant species and even bacteria, which could be candidates for this step. acs.orgmdpi.comembopress.org For instance, an O-methyltransferase from Perilla frutescens (PfOMT3) has been shown to convert kaempferol to rhamnocitrin in engineered E. coli. acs.org

Flavonol 3-O-glucosyltransferase (F3GT): This enzyme attaches a glucose molecule from UDP-glucose to the 3-hydroxyl group of rhamnocitrin. F3GTs are well-characterized enzymes in flavonoid biosynthesis and have been successfully expressed in microbial systems. biotechrep.irnih.govnih.gov

UDP-apiose synthase (UAS): The unique branched-chain sugar apiose is synthesized from UDP-glucuronic acid by the action of UDP-apiose/UDP-xylose synthase (UAXS or UAS). nih.govpsu.edunih.gov This enzyme would be essential for providing the apiose donor for the final glycosylation step.

Flavonoid 3-O-glucoside:2''-O-apiosyltransferase: This is a highly specific glycosyltransferase that attaches the apiose moiety from UDP-apiose to the 2-position of the glucose on the rhamnocitrin 3-O-glucoside intermediate. Enzymes with this activity have been identified, for example, in celery and parsley, where they are involved in the biosynthesis of apiin (B1667559) (apigenin 7-O-apioglucoside). oup.commdpi.comresearchgate.net A recently characterized apiosyltransferase from Glycyrrhiza uralensis, GuApiGT, has been shown to efficiently catalyze the 2″-O-apiosylation of flavonoid glucosides. researchgate.net

These genes, sourced from various organisms, can be assembled into synthetic gene clusters for expression in the chosen microbial host. nih.gov

Optimization of Precursor Supply and Pathway Flux

Achieving high titers of Rhamnocitrin 3-apiosyl-(1->2)-glucoside requires not only the presence of the biosynthetic enzymes but also an adequate supply of all necessary precursors and a balanced metabolic flux through the pathway.

Phenylpropanoid Precursor Supply: For de novo synthesis, the host's central metabolism needs to be engineered to channel more carbon towards the aromatic amino acid L-phenylalanine, the primary precursor for the flavonoid pathway. oup.com This can involve overexpressing key enzymes in the shikimate pathway and deregulating feedback inhibition. nih.gov

Malonyl-CoA Supply: The synthesis of the flavonoid backbone requires three molecules of malonyl-CoA for every molecule of p-coumaroyl-CoA. nih.gov Engineering strategies to increase the intracellular pool of malonyl-CoA, such as the overexpression of acetyl-CoA carboxylase, are often crucial for high-level flavonoid production. mdpi.com

S-adenosyl-L-methionine (SAM) Supply: The methylation step requires SAM as a methyl donor. Overexpression of SAM synthetase can increase the availability of this crucial cofactor. biotechrep.ir

UDP-sugar Supply: The two glycosylation steps depend on the availability of UDP-glucose and UDP-apiose. While UDP-glucose is a common metabolite in most hosts, its production can be enhanced by overexpressing enzymes like phosphoglucomutase and UDP-glucose pyrophosphorylase. nih.gov The biosynthesis of UDP-apiose requires the expression of UDP-apiose synthase and an adequate supply of its precursor, UDP-glucuronic acid, which is derived from UDP-glucose by the action of UDP-glucose dehydrogenase. nih.govoup.com

Fine-tuning the expression levels of the pathway genes is also critical to avoid the accumulation of toxic intermediates and to prevent metabolic burden on the host cell. oup.com This can be achieved through the use of promoters of varying strengths, gene copy number variation, or dynamic regulatory systems. biotech-asia.org

Genetic Manipulation in Plant Systems for Enhanced Accumulation

While microbial production offers a controlled environment for producing single, high-purity compounds, genetic engineering of plants can be an alternative or complementary approach to enhance the accumulation of desired flavonoid glycosides in their native context or in a heterologous plant host. mdpi.commdpi.com

Overexpression or Silencing of Key Biosynthetic Genes

The accumulation of Rhamnocitrin 3-apiosyl-(1->2)-glucoside in a plant can be potentially increased by manipulating the expression of key genes in its biosynthetic pathway.

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing the rate-limiting steps in the pathway can lead to increased product formation. This could involve the overexpression of the specific flavonoid 7-O-methyltransferase, the flavonol 3-O-glucosyltransferase, or the flavonoid 3-O-glucoside:2''-O-apiosyltransferase. biotechrep.ir

Overexpression of Regulatory Genes: The flavonoid biosynthetic pathway is often controlled by a complex of transcription factors, typically involving MYB, bHLH, and WD40 proteins. researchgate.net Overexpressing specific transcriptional activators can upregulate the entire pathway, leading to a general increase in flavonoid production, which may include the target compound. wikipedia.org

Silencing of Competing Pathways: To channel metabolic flux towards Rhamnocitrin 3-apiosyl-(1->2)-glucoside, competing pathways that draw from the same pool of precursors can be downregulated or silenced using techniques like RNA interference (RNAi) or CRISPR-Cas9. For example, silencing genes that lead to the formation of other flavonoid derivatives could increase the availability of kaempferol for conversion to rhamnocitrin. nih.gov

Strategies for Targeting Glycosylation Enzymes

Glycosylation is a key modification step that determines the final structure and properties of flavonoids. biotechrep.ir Strategies specifically targeting the glycosylation enzymes for Rhamnocitrin 3-apiosyl-(1->2)-glucoside can be particularly effective.

Introducing Novel Glycosyltransferases: If a plant produces the rhamnocitrin aglycone but lacks the necessary glycosyltransferases to produce the desired disaccharide chain, these enzymes can be introduced through genetic transformation. This would involve expressing a suitable flavonol 3-O-glucosyltransferase and a flavonoid 3-O-glucoside:2''-O-apiosyltransferase. oup.com

Enhancing UDP-Apiose Availability: The availability of the sugar donor UDP-apiose can be a limiting factor. Overexpressing the UDP-apiose synthase (UAS) gene could increase the pool of this specific nucleotide sugar, thereby promoting the final apiosylation step. psu.edu

Considerations for Sustainable and Scalable Production

The ultimate goal of metabolic engineering is to develop a production process that is both sustainable and economically viable at an industrial scale.

Feedstock and Precursor Costs: For microbial fermentation, the cost of the carbon source (e.g., glucose) is a major factor. The development of strains capable of utilizing cheaper, renewable feedstocks such as lignocellulosic biomass would significantly improve the sustainability of the process. For bioconversion approaches that feed an intermediate precursor, the cost and availability of that precursor are critical. oup.com

Process Optimization: Fermentation or plant cultivation conditions need to be optimized to maximize product yield and productivity. This includes factors such as medium composition, temperature, pH, and aeration for microbial processes, and growth conditions for plant-based production.

Downstream Processing: The extraction and purification of the final product can represent a significant portion of the total production cost. The choice of production host can impact the complexity of downstream processing. For example, using a host that secretes the product into the medium can simplify purification. longdom.org

Strain/Plant Stability: The engineered metabolic pathways must be stable over multiple generations to ensure consistent production. This is a consideration for both microbial fermentation and agricultural production of genetically modified plants.

By leveraging the tools of metabolic engineering and synthetic biology, the development of robust and efficient processes for the production of complex flavonoid glycosides like Rhamnocitrin 3-apiosyl-(1->2)-glucoside is becoming increasingly feasible, offering a sustainable alternative to traditional plant extraction methods.

Ecological and Inter Species Roles of Rhamnocitrin 3 Apiosyl 1 >2 Glucoside

Role in Plant Defense Mechanisms

Flavonoids, as a broad class of plant secondary metabolites, are well-documented for their crucial roles in how plants respond to various environmental challenges. However, specific studies on Rhamnocitrin (B192594) 3-apiosyl-(1->2)-glucoside are not available.

Responses to Biotic Stress (e.g., herbivory, pathogen infection)

There is no specific information available in the current scientific literature regarding the role of Rhamnocitrin 3-apiosyl-(1->2)-glucoside in a plant's defense against herbivores or pathogens. General studies on other flavonoids suggest potential roles as deterrents to feeding or as antimicrobial agents, but these have not been specifically demonstrated for this compound.

Responses to Abiotic Stress (e.g., UV-B radiation, oxidative stress)

Similarly, there is no direct research on the function of Rhamnocitrin 3-apiosyl-(1->2)-glucoside in mitigating the effects of abiotic stressors like UV-B radiation or oxidative stress. While many flavonoids are known to act as antioxidants and UV-screening agents, the specific contribution of this particular glycoside has not been elucidated.

Contribution to Plant-Microorganism Interactions (e.g., symbiosis)

The potential involvement of Rhamnocitrin 3-apiosyl-(1->2)-glucoside in symbiotic or other interactions between plants and microorganisms has not been a subject of specific scientific investigation. The roles of flavonoids in general in these interactions, such as in the establishment of mycorrhizal symbiosis, are recognized, but data for this specific compound is absent.

Potential as Chemical Signals in Plant Communication

There is currently no scientific evidence to suggest or detail a role for Rhamnocitrin 3-apiosyl-(1->2)-glucoside as a chemical signal in plant-to-plant communication.

Advanced Analytical and Omics Approaches in Rhamnocitrin 3 Apiosyl 1 >2 Glucoside Research

Quantitative and Qualitative Profiling using Advanced Chromatography-Mass Spectrometry

Advanced chromatographic techniques coupled with mass spectrometry are indispensable for the analysis of Rhamnocitrin (B192594) 3-apiosyl-(1->2)-glucoside, offering high sensitivity and selectivity.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for complex mixtures

Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful tool for the rapid and sensitive analysis of Rhamnocitrin 3-apiosyl-(1->2)-glucoside in complex samples such as plant extracts. semanticscholar.orgmdpi.com This technique utilizes columns with sub-2 µm particles, leading to higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC.

In a typical UHPLC-MS/MS analysis, the compound is first separated on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724). mdpi.com Following chromatographic separation, the compound is ionized, most commonly using electrospray ionization (ESI), and then subjected to tandem mass spectrometry. The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. mdpi.com

The fragmentation pattern of Rhamnocitrin 3-apiosyl-(1->2)-glucoside in MS/MS is predictable based on its structure. The initial precursor ion [M-H]⁻ would be observed at m/z 593. The glycosidic bonds are typically the most labile. A primary fragmentation would involve the loss of the apiosyl-glucosyl moiety, resulting in the rhamnocitrin aglycone at m/z 299. semanticscholar.org Further fragmentation of the sugar units can also be observed. The proposed fragmentation pattern provides a basis for the specific and sensitive detection of this compound in complex mixtures.

Table 1: Proposed UHPLC-MS/MS Fragmentation Pattern for Rhamnocitrin 3-apiosyl-(1->2)-glucoside

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 593.15 [M-H]⁻ | 461.11 | Apiose (132 Da) |

| 593.15 [M-H]⁻ | 299.05 | Apiosyl-glucoside (294 Da) |

| 299.05 [Aglycone-H]⁻ | 284.03 | CH₃ |

| 299.05 [Aglycone-H]⁻ | 271.02 | CO |

| 299.05 [Aglycone-H]⁻ | 255.03 | CO + CH₃ |

Comprehensive Two-Dimensional Chromatography Coupled with Mass Spectrometry

For exceptionally complex matrices, comprehensive two-dimensional liquid chromatography (LCxLC) coupled with mass spectrometry offers significantly enhanced peak capacity and resolution compared to one-dimensional methods. semanticscholar.org In this approach, the sample is subjected to two independent chromatographic separations with different selectivities, such as hydrophilic interaction liquid chromatography (HILIC) in the first dimension and reversed-phase (RP) in the second. mdpi.comresearchgate.net